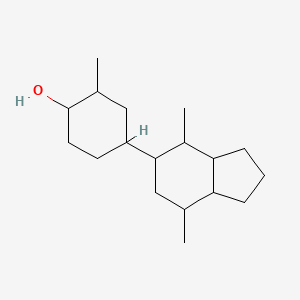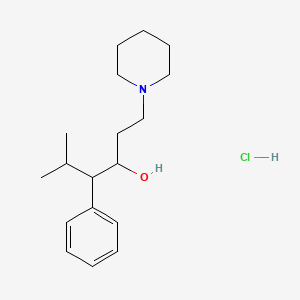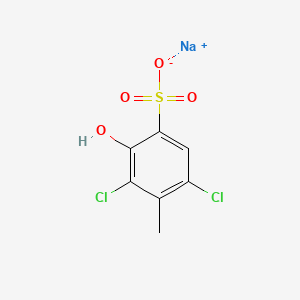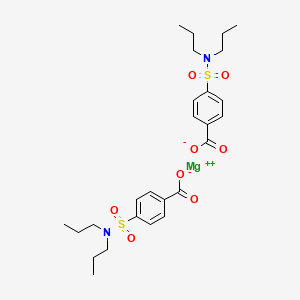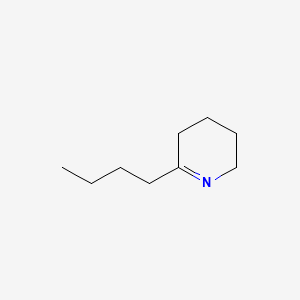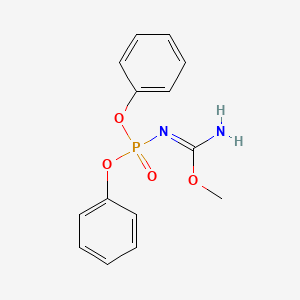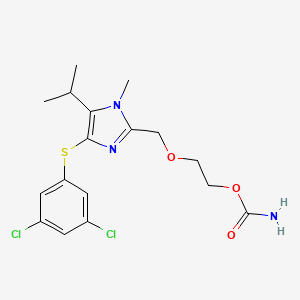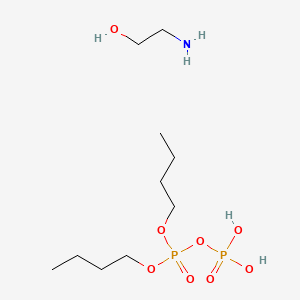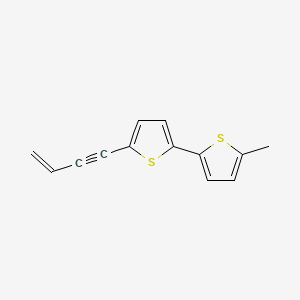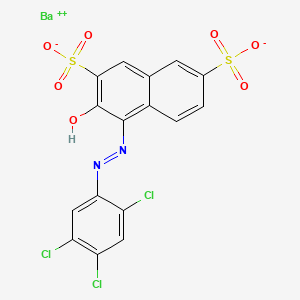
alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide: is a chemical compound with a complex structure, often used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with various nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study cellular processes and interactions. Its ability to interact with various biological molecules makes it a valuable tool for understanding complex biological systems.
Medicine: In medicine, this compound has potential applications in drug development. Its unique properties may be harnessed to create new therapeutic agents for treating various diseases.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and functions, making it a valuable tool for studying biological systems.
Comparison with Similar Compounds
- beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide
- alpha,alpha-Diphenylpiperidine-1-butyronitrile
Comparison: Compared to similar compounds, alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide stands out due to its unique structure and properties
Properties
CAS No. |
93962-63-1 |
|---|---|
Molecular Formula |
C21H25BrN2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2,2-diphenyl-4-piperidin-1-ylbutanenitrile;hydrobromide |
InChI |
InChI=1S/C21H24N2.BrH/c22-18-21(19-10-4-1-5-11-19,20-12-6-2-7-13-20)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2;1H |
InChI Key |
JVGBFVXICOAWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


